(R)-5,7-Difluorochroman-4-OL

Catalog No.
S3125924
CAS No.
1270294-05-7
M.F
C9H8F2O2
M. Wt
186.158
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5,7-Difluorochroman-4-OL

CAS Number

1270294-05-7

Product Name

(R)-5,7-Difluorochroman-4-OL

IUPAC Name

(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol

Molecular Formula

C9H8F2O2

Molecular Weight

186.158

InChI

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m1/s1

InChI Key

HGTYMLFMXKYIQW-SSDOTTSWSA-N

SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F

Solubility

not available

(R)-5,7-Difluorochroman-4-OL is a chiral compound classified as a chroman derivative. Its molecular formula is C9_9H8_8F2_2O2_2, and it features a chroman core with hydroxyl functionality at the 4-position and fluorine substituents at the 5 and 7 positions. The presence of fluorine enhances the compound's stability and bioactivity, making it significant in medicinal chemistry and various scientific applications .

  • Oxidation: The hydroxyl group can be oxidized to yield 5,7-difluorochroman-4-one.
  • Reduction: It can be reduced to form various alcohol derivatives.
  • Substitution: The fluorine atoms may be substituted with other functional groups under specific conditions.

Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

This compound has been studied for its biological properties, particularly its role as a potent inhibitor of gastric H+^+/K+^+-ATPase. This mechanism is crucial in reducing gastric acid secretion, making it relevant in treating conditions like gastroesophageal reflux disease. Furthermore, it shows potential anti-inflammatory and anticancer activities .

The synthesis of (R)-5,7-difluorochroman-4-OL typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This process employs ketoreductase enzymes along with coenzymes in a coenzyme recycling system to achieve high chiral selectivity and conversion rates. The reaction conditions are designed to be mild, often utilizing environmentally friendly solvents .

Key Steps in Synthesis:

  • Starting Material: 5,7-Difluorochroman-4-one.
  • Reaction Type: Asymmetric reduction.
  • Catalysts: Ketoreductase enzymes (e.g., short-chain dehydrogenases/reductases).
  • Conditions: Mild temperature and use of coenzymes.

(R)-5,7-Difluorochroman-4-OL serves multiple roles in various fields:

  • Pharmaceuticals: It is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used to treat gastric disorders.
  • Research: Investigated for its potential effects on biological systems and as a building block for more complex molecules in medicinal chemistry.
  • Materials Science: Explored for applications in developing new materials due to its unique chemical properties .

The interactions of (R)-5,7-difluorochroman-4-OL with biological targets have been primarily focused on its inhibitory effects on gastric acid secretion. Studies indicate that it binds competitively to the H+^+/K+^+-ATPase enzyme, which is critical for gastric acid production. This mechanism highlights its potential therapeutic applications .

XLogP3

1.4

Dates

Modify: 2023-08-18

Explore Compound Types